6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethylhydrazine, followed by cyclization with triethyl orthoformate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness
6-Chloro-2-ethyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct biological activities. Its chlorine and ethyl substituents contribute to its unique reactivity and interaction with molecular targets .
Properties
CAS No. |
62072-39-3 |
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Molecular Formula |
C7H7ClN4O |
Molecular Weight |
198.61 g/mol |
IUPAC Name |
6-chloro-2-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
InChI |
InChI=1S/C7H7ClN4O/c1-2-11-7(13)12-6(10-11)4-3-5(8)9-12/h3-4H,2H2,1H3 |
InChI Key |
KCTCPXHDDWKBNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N2C(=N1)C=CC(=N2)Cl |
Origin of Product |
United States |
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